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molecular formula C7H6BrNO B582018 5-Bromo-4-methylpicolinaldehyde CAS No. 886364-94-9

5-Bromo-4-methylpicolinaldehyde

Cat. No. B582018
M. Wt: 200.035
InChI Key: PKKXSXWOKVKYOW-UHFFFAOYSA-N
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Patent
US08735362B2

Procedure details

In an oven-dried flask the compound obtained in Step A (4.67 g) was dissolved in tetrahydrofuran (22 ml). The solution was cooled to −15° C., then isopropyl magnesium bromide (17.2 ml, 15% solution in THF) was added dropwise at a rate to keep the internal temperature between −15° C. to −10° C. The reaction was stirred at this temperature for 1 hour, then anhydrous dimethylformamide (1.8 ml) was added at a rate to keep the internal temperature below 0° C. The reaction was stirred at this temperature for 1 hour, then poured into water and extracted with diethyl ether. The organic layer was dried over sodium sulfate and concentrated in vacuo. The crude title aldehyde product (2.4 g, brown solid) was used as such in the next step.
Quantity
17.2 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.67 g
Type
reactant
Reaction Step Four
Quantity
22 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Mg]Br)(C)C.CN(C)[CH:8]=[O:9].O.[Br:12][C:13]1[C:14]([CH3:20])=[CH:15][C:16](I)=[N:17][CH:18]=1>O1CCCC1>[Br:12][C:13]1[C:14]([CH3:20])=[CH:15][C:16]([CH:8]=[O:9])=[N:17][CH:18]=1

Inputs

Step One
Name
Quantity
17.2 mL
Type
reactant
Smiles
C(C)(C)[Mg]Br
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
4.67 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1)I)C
Name
Quantity
22 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at this temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between −15° C. to −10° C
CUSTOM
Type
CUSTOM
Details
the internal temperature below 0° C
STIRRING
Type
STIRRING
Details
The reaction was stirred at this temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C(=CC(=NC1)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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